molecular formula C26H31N5O2 B2586761 N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922096-37-5

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2586761
M. Wt: 445.567
InChI Key: PRAHPFJTGCUMGC-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
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Scientific Research Applications

Pyridine and Piperidine Derivatives in Insecticidal Applications

Research on pyridine and piperidine derivatives has shown significant insecticidal activity against pests such as the cowpea aphid, Aphis craccivora Koch. For example, a study demonstrated that certain pyridine derivatives possess insecticidal activities comparable to or better than known insecticides such as acetamiprid. This indicates that N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide could potentially be explored for insecticidal properties, given its structural similarity to these active compounds (Bakhite et al., 2014).

Antihypertensive Properties of Piperidine Derivatives

Compounds featuring piperidine and tetrahydroquinoline structures have been investigated for their antihypertensive effects. A series of piperidine derivatives with quinazoline ring systems were prepared and exhibited strong hypotensive effects in spontaneously hypertensive rat models. This suggests the potential of N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide to act as a lead compound for the development of new antihypertensive medications (Takai et al., 1986).

Pharmacological Potential in Modulating Orexin Receptors

Orexin receptors play a crucial role in regulating wakefulness and sleep. Studies on compounds targeting these receptors have shown significant effects on sleep modulation, suggesting a research path for N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide in investigating sleep disorders or developing new sleep aids. The specific blockade of orexin receptors could provide therapeutic benefits for conditions such as insomnia (Dugovic et al., 2009).

Anticancer Activity and Topoisomerase I Targeting

Compounds with structural features similar to N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide have shown potent anticancer activity, especially targeting topoisomerase I. These compounds could serve as a basis for developing new anticancer agents with improved efficacy and selectivity. The exploration of N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide in cancer research could lead to novel therapeutic options (Ruchelman et al., 2004).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-30-13-7-9-19-16-20(11-12-23(19)30)24(31-14-5-2-6-15-31)18-28-25(32)26(33)29-22-10-4-3-8-21(22)17-27/h3-4,8,10-12,16,24H,2,5-7,9,13-15,18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAHPFJTGCUMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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